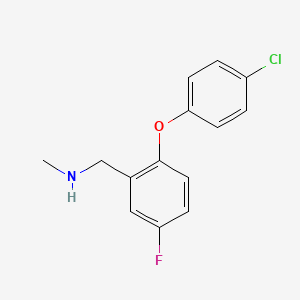

1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine

Description

1-(2-(4-Chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine is a secondary amine derivative characterized by a central benzene ring substituted with a 4-chlorophenoxy group at the 2-position and a fluorine atom at the 5-position. Such compounds are frequently explored in medicinal chemistry for their ability to modulate biological targets, particularly due to the electron-withdrawing effects of chlorine and fluorine substituents, which enhance stability and binding interactions .

Properties

IUPAC Name |

1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO/c1-17-9-10-8-12(16)4-7-14(10)18-13-5-2-11(15)3-6-13/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXOUAJLQYBUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433436 | |

| Record name | 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289717-57-3 | |

| Record name | 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorophenol with potassium hydroxide to form the potassium salt, which is then reacted with 3,4-dichloronitrobenzene in the presence of copper to yield the chlorophenoxy intermediate . This intermediate is further reacted with fluorobenzene under specific conditions to introduce the fluorophenyl group. Finally, the resulting compound is subjected to reductive amination with methylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield. The purification process typically involves recrystallization from suitable solvents to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Anticancer Research

Research indicates that compounds similar to 1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine exhibit potential as anticancer agents. The compound's structure suggests it may interact with specific molecular targets involved in cancer cell proliferation and survival.

- Case Study : A study conducted by the National Cancer Institute evaluated various compounds for their antitumor activity. Compounds with similar structural motifs demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that this compound may also possess similar properties .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It may have implications in treating neurological disorders through modulation of neurotransmitter systems.

- Research Insight : Preliminary studies indicate that compounds with similar functional groups can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in managing depression and anxiety disorders .

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in signaling pathways. Its complex structure allows for diverse biological activities, including:

- Inhibition of specific enzymes related to cancer progression.

- Modulation of neurotransmitter receptors influencing mood and cognition.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets. It is known to interact with central nervous system receptors, potentially modulating neurotransmitter release and signal transduction pathways . The exact molecular targets and pathways are still under investigation, but it is believed to act on both ion channels and receptor proteins.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Chlorine vs.

- Fluorine Positioning: The 4-chloro-3-fluorophenoxy derivative exhibits reduced molecular weight (283.7 vs. 300.15 for dichloro) but higher polarity due to fluorine’s electronegativity, influencing solubility.

- Hydrochloride Salts : Compounds like the 4-bromo analog hydrochloride are typically more stable and water-soluble than free bases, favoring pharmaceutical formulation.

Biological Activity

1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine, also known by its CAS number 289717-57-3, is an organic compound characterized by a complex aromatic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenoxy group , a fluorophenyl group , and a methylmethanamine group , which contribute to its unique chemical properties. The presence of fluorine is noteworthy as it often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Chemical Formula

- IUPAC Name : this compound

- Molecular Formula : C14H13ClFNO

- InChI Key : PMXOUAJLQYBUOO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the central nervous system (CNS). It is believed to modulate neurotransmitter release and signal transduction pathways, potentially influencing mood and anxiety levels.

Potential Targets

- Neurotransmitter Receptors : Interaction with serotonin and norepinephrine transporters may suggest antidepressant properties.

- Ion Channels : Modulation of ion channels could affect neuronal excitability and synaptic transmission.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antidepressant Effects

Studies have explored the use of compounds with similar structures for treating depression and anxiety disorders. The compound's ability to influence neurotransmitter systems positions it as a candidate for further investigation in psychopharmacology .

Toxicological Profile

Safety data indicates that the compound can cause skin irritation and serious eye irritation, emphasizing the need for caution in handling .

Case Studies

- Antidepressant Activity : A study highlighted the potential of similar compounds to alleviate symptoms of depression through modulation of serotonin pathways. This suggests that this compound may have comparable effects .

- Antimicrobial Efficacy : Research on chloramines has demonstrated their ability to disrupt bacterial cell walls, leading to cell death. While direct studies on this specific compound are lacking, its structural similarity to known antimicrobial agents warrants further exploration .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone | Chlorophenyl instead of fluorophenyl | Antidepressant potential |

| 3-(4-chlorophenoxy)-1,2-propanediol | Different functional groups | Antimicrobial activity |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling to introduce the chlorophenoxy group to the fluorophenyl backbone. A key step is the alkylation of the secondary amine (N-methylmethanamine) with a halogenated intermediate (e.g., 2-(4-chlorophenoxy)-5-fluorobenzyl bromide). Reaction optimization may require controlled temperatures (0–60°C) and catalysts like CuI for coupling efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates.

Advanced: How can discrepancies in biological activity data for this compound be systematically addressed?

Methodological Answer:

Contradictions in bioactivity (e.g., ATF4 inhibition vs. agrochemical efficacy) may arise from assay variability, impurities, or stereochemical factors. To resolve this:

- Purity Analysis: Use HPLC-MS (C18 column, acetonitrile/water mobile phase) to verify compound integrity and detect trace impurities (e.g., residual solvents or byproducts) .

- Assay Standardization: Replicate assays under controlled conditions (pH, temperature, cell lines) to isolate confounding variables. For example, ATF4 inhibition studies should use consistent cancer cell models (e.g., HCT-116 or HeLa) .

- Structural Confirmation: X-ray crystallography or NOESY NMR can confirm stereochemistry, as incorrect configurations may reduce target binding .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify key signals: aromatic protons (δ 6.8–7.4 ppm), methylamine (δ 2.3–2.5 ppm for –NCH₃), and fluorine coupling patterns (¹⁹F NMR at δ −110 to −120 ppm) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (calc. for C₁₄H₁₂ClFNO: 279.06 g/mol) and fragmentation patterns (e.g., loss of –NCH₃ group at m/z 248).

- FT-IR: Peaks at 1240–1270 cm⁻¹ (C–O–C ether stretch) and 1500–1600 cm⁻¹ (aromatic C=C) validate the phenoxy group .

Advanced: How can computational modeling predict the compound’s interaction with ATF4 or herbicide targets?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding to ATF4 (PDB ID: 6VJ1) or acetolactate synthase (ALS, a herbicide target). Key parameters:

- Protonation states (e.g., –NH– group at physiological pH).

- Grid boxes centered on active sites (e.g., ATF4’s regulatory domain).

- MD Simulations: GROMACS or AMBER can assess binding stability (RMSD < 2 Å over 100 ns) and hydrogen-bonding interactions (e.g., with Ser98 or Arg102 in ATF4) .

- QSAR Models: Corrogate substituent effects (e.g., electron-withdrawing –F vs. –Cl) on bioactivity using descriptors like logP and Hammett constants .

Basic: What are the compound’s stability profiles under varying storage conditions?

Methodological Answer:

- Thermal Stability: TGA/DSC analysis shows decomposition onset at ~180°C. Store at −20°C in amber vials to prevent photodegradation.

- Hydrolytic Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring reveal <5% degradation in acidic buffers (pH 3–5), but rapid hydrolysis in alkaline conditions (pH >9) via cleavage of the ether bond .

- Oxidative Resistance: Add antioxidants (e.g., BHT at 0.01% w/w) to formulations to mitigate radical-mediated degradation .

Advanced: How can researchers optimize reaction yields while minimizing toxic byproducts?

Methodological Answer:

- Green Chemistry Approaches: Replace halogenated solvents with cyclopentyl methyl ether (CPME) or EtOAc. Use catalytic Pd/C for dehalogenation steps to reduce heavy metal waste .

- Flow Chemistry: Continuous-flow reactors improve heat transfer and reduce side reactions (e.g., over-alkylation) by precise residence time control (2–5 min at 50°C) .

- Byproduct Mitigation: GC-MS identifies common impurities (e.g., 2-(4-chlorophenoxy)-5-fluorobenzaldehyde from incomplete reduction). Scavenger resins (e.g., QuadraSil® AP) can sequester residual aldehydes .

Basic: What in vitro assays are suitable for evaluating its herbicidal or anticancer activity?

Methodological Answer:

- Herbicidal Activity:

- ALS Inhibition Assay: Measure IC₅₀ via spectrophotometric detection of acetoin (λ = 530 nm) in Arabidopsis extracts .

- Seedling Growth Inhibition: Dose-response studies on Amaranthus retroflexus (IC₅₀ typically 10–50 µM).

- Anticancer Activity:

- ATF4 Reporter Assay: Luciferase-based systems in HEK293T cells transfected with ATF4-responsive plasmids .

- Cytotoxicity: MTT assay on cancer cell lines (72-h exposure; EC₅₀ values <20 µM suggest therapeutic potential).

Advanced: What strategies resolve spectral overlaps in NMR analysis of this compound?

Methodological Answer:

- 2D NMR Techniques: HSQC and HMBC correlate ¹H-¹³C signals to distinguish overlapping aromatic protons (e.g., para-fluorophenyl vs. chlorophenoxy groups) .

- Solvent Optimization: Use DMSO-d₆ to enhance resolution of –NH and –CH₃ signals via hydrogen-bonding effects.

- Decoupling Experiments: ¹⁹F-decoupled ¹H NMR simplifies splitting patterns caused by fluorine coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.